molecular formula C11H19NOS B13299599 (3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine

(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine

Cat. No.: B13299599
M. Wt: 213.34 g/mol
InChI Key: SKJJIIZAMJTGLU-UHFFFAOYSA-N
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Description

(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine is a secondary amine featuring two distinct substituents: a 3-methoxypropyl group and a 1-(3-methylthiophen-2-yl)ethyl group. This compound is structurally tailored for applications in medicinal chemistry, particularly in targeting central nervous system (CNS) disorders or epigenetic enzymes, as suggested by analogs in the literature .

Properties

Molecular Formula

C11H19NOS

Molecular Weight

213.34 g/mol

IUPAC Name

3-methoxy-N-[1-(3-methylthiophen-2-yl)ethyl]propan-1-amine

InChI

InChI=1S/C11H19NOS/c1-9-5-8-14-11(9)10(2)12-6-4-7-13-3/h5,8,10,12H,4,6-7H2,1-3H3

InChI Key

SKJJIIZAMJTGLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C)NCCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 3-methoxypropylamine with 3-methylthiophene-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its amine group allows it to form stable complexes with metal ions, which can be used in biochemical assays .

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The thiophene ring may also participate in π-π interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Structural Analogs and Their Properties

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Findings References
(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine (Target Compound) C₁₁H₁₉NOS* 213.34* 3-Methoxypropyl, 3-methylthiophen-2-yl Hypothesized CNS activity; enhanced solubility due to methoxy group
[3-(Dimethylamino)propyl][1-(3-methylthiophen-2-yl)ethyl]amine C₁₂H₂₂N₂S 226.38 Dimethylaminopropyl, 3-methylthiophen-2-yl Potential anticonvulsant/antinociceptive activity; higher basicity than target compound
1-(3-Methylthiophen-2-yl)ethylamine C₉H₁₅NS 169.29 Propyl, 3-methylthiophen-2-yl Reduced polarity; likely improved blood-brain barrier penetration
1-(3-Chlorophenyl)ethylamine C₁₂H₁₈ClNO 227.73 3-Chlorophenyl, 3-methoxypropyl Increased lipophilicity; potential selectivity for halogen-sensitive targets
1-(2-Methoxyphenyl)ethylamine C₁₃H₂₁NO₂ 223.31 2-Methoxyphenyl, 3-methoxypropyl Dual methoxy groups may enhance metabolic stability
1-Isopropyl-3-{5-[1-(3-methoxypropyl)piperidin-4-yl]-[1,3,4]oxadiazol-2-yl}-1H-indazole oxalate C₂₃H₃₀N₄O₅S 474.58 Methoxypropyl-piperidine, oxadiazole 5-HT4 receptor ligand for Alzheimer’s disease; spacer improves bioavailability

*Note: The target compound’s molecular formula and weight are inferred from structural analysis of analogs.

Key Findings from Comparative Analysis

Impact of Methoxypropyl Group :

  • The 3-methoxypropyl substituent enhances solubility compared to purely alkyl chains (e.g., propyl or pentyl) due to its ether oxygen, which facilitates hydrogen bonding .
  • In epigenetic inhibitors, this group conferred selectivity for G9a over DNMT1, suggesting its role in modulating enzyme interactions .

Role of Thiophene Moieties :

  • The 3-methylthiophen-2-yl group contributes to aromatic stacking interactions, critical for binding to CNS targets (e.g., anticonvulsant activity in compounds) .
  • Replacement with phenyl or chlorophenyl groups (–20) alters lipophilicity and electronic properties, affecting target selectivity .

Substituent Flexibility :

  • Analogs with piperidine or morpholine rings (e.g., ) demonstrate improved pharmacokinetic profiles, as rigid heterocycles reduce metabolic degradation .
  • Shorter alkyl chains (e.g., propyl) improve BBB penetration but may reduce target affinity .

Biological Activity

(3-Methoxypropyl)[1-(3-methylthiophen-2-yl)ethyl]amine is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. The compound's unique structure, featuring a methoxypropyl group and a thiophene moiety, allows for diverse interactions with biological targets, making it a subject of interest for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₉NOS, and it has a molecular weight of approximately 213.34 g/mol. The presence of the amine group enables it to form stable complexes with various biological targets, including enzymes and receptors.

Property Value
Molecular Formula C₁₂H₁₉NOS
Molecular Weight 213.34 g/mol
Functional Groups Amine, Methoxy, Thiophene

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amine group can participate in hydrogen bonding and ionic interactions, while the thiophene ring may engage in π-π interactions, enhancing the compound's binding affinity to its targets. This dual interaction mechanism can influence the activity and function of various enzymes and receptors.

Biological Activities

Preliminary studies suggest that this compound exhibits several biological activities:

  • Enzyme Interaction : The compound has been utilized as a ligand in enzyme studies, demonstrating potential for modulating enzyme activity.
  • Receptor Binding : Its structure allows it to bind effectively to certain receptors, which could lead to pharmacological effects.
  • Pharmacological Potential : Research indicates that this compound may serve as a lead for developing new drugs targeting specific biological pathways.

Case Studies

Case studies focusing on the biological activity of this compound have highlighted its potential applications in various therapeutic areas:

  • Anticancer Activity : Some derivatives of similar compounds have shown promise in inhibiting cancer cell proliferation. Further research is necessary to establish the specific effects of this compound on cancerous cells.
  • Antimicrobial Properties : Initial findings suggest potential efficacy against various bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Research Findings

Recent investigations into this compound have revealed insights into its pharmacological profile. For instance:

  • A study demonstrated that compounds with similar structures exhibited significant inhibition of specific enzymes involved in metabolic pathways.
  • Another study highlighted the importance of the thiophene moiety in increasing the compound's lipophilicity, which may enhance bioavailability and therapeutic efficacy.

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